Methyl 4-[3-methoxy-4-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The key steps include the formation of the indole derivative, the hydrazinecarbonyl intermediate, and the final coupling with the tetrahydropyrimidine carboxylate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-methylbenzoate: Shares a similar methoxy and methyl substitution pattern but lacks the complex indole and tetrahydropyrimidine moieties.
3-Methoxy-4-methylheptane: Contains a methoxy group and a methyl group but differs significantly in structure and properties.
Uniqueness
Methyl 4-[3-methoxy-4-({N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N5O7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
methyl 4-[4-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H23N5O7/c1-12-19(23(32)35-3)20(27-24(33)25-12)13-8-9-16(17(10-13)34-2)36-11-18(30)28-29-21-14-6-4-5-7-15(14)26-22(21)31/h4-10,20,26,31H,11H2,1-3H3,(H2,25,27,33) |
InChI Key |
LMHAAZIHLWYEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O)OC)C(=O)OC |
Origin of Product |
United States |
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